molecular formula C5H14ClNO2 B3391145 3-Amino-2-ethoxypropan-1-ol hydrochloride CAS No. 1423026-11-2

3-Amino-2-ethoxypropan-1-ol hydrochloride

Cat. No.: B3391145
CAS No.: 1423026-11-2
M. Wt: 155.62 g/mol
InChI Key: RYCSQAXRXPQGQV-UHFFFAOYSA-N
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Description

3-Amino-2-ethoxypropan-1-ol hydrochloride is a chemical compound of interest in organic synthesis and life sciences research. As an amino alcohol derivative, this compound serves as a versatile building block (synthon) for the construction of more complex molecules, particularly in pharmaceutical and agrochemical development . Its structure, featuring both amino and hydroxyl functional groups, makes it a suitable precursor for synthesizing various libraries of compounds, such as surfactants or ligands for catalyst systems. The hydrochloride salt form enhances the compound's stability and simplifies handling and storage. Researchers value this compound for its potential application in medicinal chemistry. The molecular scaffold is similar to other amino alcohol compounds used in drug discovery, suggesting its utility in creating potential protease inhibitors, receptor agonists/antagonists, or other bioactive molecules . While the exact mechanism of action is target-dependent, the compound's functionality allows for structural modifications that can be fine-tuned to interact with specific enzymatic or cellular pathways. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Proper storage conditions (typically in an inert atmosphere at 2-8°C) are recommended to maintain longevity and purity . As with all chemicals, researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-ethoxypropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-2-8-5(3-6)4-7;/h5,7H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSQAXRXPQGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-11-2
Record name 1-Propanol, 3-amino-2-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational Concepts of Amino Alcohol Chemistry

Amino alcohols are organic compounds that contain both an amine (-NH2) and a hydroxyl (-OH) functional group. wikipedia.org This dual functionality makes them valuable intermediates in a wide array of chemical transformations. wikipedia.org The relative position of the amino and hydroxyl groups along the carbon skeleton—classified as 1,2-, 1,3-, or 1,4-amino alcohols, for instance—influences their chemical reactivity and spatial conformation. wikipedia.org

These compounds are integral to various domains of chemistry. In organic synthesis, they serve as key precursors for the construction of more complex molecules, including a significant number of pharmaceutical agents and natural products. Their ability to form both hydrogen bonds and participate in nucleophilic reactions makes them versatile synthons. acs.org

Significance Within Contemporary Organic Synthesis and Chemical Sciences

While specific research detailing the direct applications of 3-Amino-2-ethoxypropan-1-ol (B13297979) hydrochloride is limited in publicly available literature, the broader class of amino alcohols is of considerable importance in modern chemical science.

Chiral amino alcohols, in particular, are highly sought-after building blocks in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. nih.gov This is crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. nih.gov The stereocenters present in chiral amino alcohols can be used to induce stereoselectivity in subsequent reactions. acs.org

The general class of 3-amino-1-propanol derivatives has been noted in patent literature as key intermediates in the synthesis of various pharmaceutically active compounds. diva-portal.orggoogle.com For example, they are foundational components for certain antidepressants and other central nervous system-targeting agents. westlake.edu.cn This suggests a potential role for 3-Amino-2-ethoxypropan-1-ol hydrochloride as a precursor in the development of novel therapeutic agents.

The dual functional groups of amino alcohols also make them effective ligands for the chelation of metal ions. This property is exploited in the development of catalysts for a variety of chemical transformations, including asymmetric hydrogenation and other stereoselective reactions.

Overview of Structural Features and Reactivity Potential

Development of Diverse Synthetic Pathways

The synthesis of chiral amino alcohols can be approached through various strategic disconnections, leading to a diversity of potential pathways. These routes can be broadly categorized into stereoselective methods, which aim to produce a single stereoisomer, and non-stereoselective methods, which typically yield racemic mixtures. The choice of pathway often depends on the desired stereochemical purity, scalability, and the availability of starting materials.

Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical or biological use. For 3-Amino-2-ethoxypropan-1-ol, which contains a single stereocenter at the second carbon, chiral synthesis aims to produce either the (R)- or (S)-enantiomer in high enantiomeric excess. This is accomplished through several sophisticated strategies.

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. For the synthesis of vicinal amino alcohols, methods like asymmetric hydrogenation of α-amino ketones or the enantioselective aminohydroxylation of alkenes are prominent.

Recent advancements have highlighted the use of transition metal catalysts, such as those based on Iridium (Ir) or Copper (Cu), for the asymmetric synthesis of chiral amino alcohols. researchgate.net For instance, a potential route to an enantiomerically enriched precursor for 3-Amino-2-ethoxypropan-1-ol could involve the asymmetric reduction of 1-amino-3-ethoxypropan-2-one using a chiral catalyst system. Another approach is the catalytic, three-component aminomethylation, which can form both C-C and C-N bonds in a stereocontrolled manner. uni-pannon.huuni-pannon.hu

Table 1: Overview of Potential Enantioselective Catalytic Strategies

Catalytic Strategy Catalyst Type Potential Precursor Key Transformation
Asymmetric Hydrogenation Chiral Rhodium or Iridium complexes 1-(protected-amino)-3-ethoxypropan-2-one Stereoselective ketone reduction
Asymmetric Amination Chiral Copper or Palladium complexes 3-ethoxyprop-1-en-2-ol Stereoselective addition of an amine

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov This strategy leverages the pre-existing chirality of these starting materials to build more complex chiral molecules, transferring the stereochemistry from the precursor to the target product. ankara.edu.trmdpi.com

For the synthesis of 3-Amino-2-ethoxypropan-1-ol, several chiral pool precursors are viable. A common and effective starting material is serine, which contains a hydroxymethyl group and an amino group in a defined stereochemical arrangement. mdpi.com For example, (L)-Serine could be converted to a suitable intermediate where the carboxylic acid is reduced and the primary alcohol is transformed into an ethoxy group, with the stereocenter being preserved throughout the synthesis. Alternatively, chiral glycerol derivatives, such as (R)- or (S)-glycidol, can serve as versatile three-carbon building blocks. The epoxide ring of glycidol can be opened regioselectively by an ethoxide source, followed by the introduction of the amino group at the terminal carbon.

Table 2: Potential Precursors from the Chiral Pool

Chiral Precursor Class Key Features Potential Synthetic Step
(L)- or (D)-Serine Amino Acid Contains the required C-N and C-O functionalities with defined stereochemistry. mdpi.com Protection, carboxylate reduction, and functional group manipulation.
(R)- or (S)-Glycidol Glycerol Derivative A versatile three-carbon electrophile with a defined stereocenter. Regioselective epoxide opening with an ethoxide nucleophile, followed by amination.

Diastereoselective transformations are reactions that favor the formation of one diastereomer over others in a molecule with two or more stereocenters. While 3-Amino-2-ethoxypropan-1-ol has only one chiral center, this principle is crucial when a chiral auxiliary is used or when synthesizing more complex analogs. A chiral auxiliary is a molecule that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. ankara.edu.tr After the desired stereocenter is set, the auxiliary is removed.

In a hypothetical synthesis of 3-Amino-2-ethoxypropan-1-ol using this approach, a chiral auxiliary could be attached to a planar precursor, which would then direct the diastereoselective addition of a nucleophile to create the desired stereocenter at the C2 position. This method is particularly powerful for constructing molecules with multiple, well-defined stereocenters, such as in the synthesis of pinane-based 2-amino-1,3-diols. nih.gov

Non-stereoselective methods produce a racemic mixture (an equal mixture of both enantiomers) of the target molecule. These methods are often simpler, more direct, and use less expensive achiral starting materials. A common industrial approach for synthesizing similar 1-amino-2-alkoxy-3-propanol structures involves starting with epichlorohydrin or its derivatives.

A plausible non-stereoselective route to 3-Amino-2-ethoxypropan-1-ol would start with 2-(ethoxymethyl)oxirane. This epoxide can be synthesized from epichlorohydrin and ethanol. The subsequent reaction with ammonia would open the epoxide ring, primarily at the less hindered terminal carbon, to yield the racemic amino alcohol. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Table 3: Proposed Non-Stereoselective Synthetic Pathway

Step Reactants Reagents/Conditions Product
1 Epichlorohydrin, Ethanol Base (e.g., NaOH) 2-(Ethoxymethyl)oxirane
2 2-(Ethoxymethyl)oxirane Aqueous Ammonia (NH₃) Racemic 3-Amino-2-ethoxypropan-1-ol

This method is analogous to established procedures for producing 3-amino-1,2-propanediol (B146019) from glycerin chlorohydrin and ammonia. google.com

Research into synthetic methodologies continually explores novel precursors and intermediates to improve yield, selectivity, and process efficiency. One advanced strategy involves the asymmetric reduction of β-aminoketone derivatives. google.com For the target compound, this would entail the synthesis of the intermediate 1-amino-3-ethoxypropan-2-one hydrochloride. This ketone could then be subjected to stereoselective reduction using a chiral reducing agent or a catalytic hydrogenation process to yield the desired enantiomer of 3-Amino-2-ethoxypropan-1-ol.

The synthesis of the β-aminoketone precursor itself can be achieved through various routes, such as the amination of an α-haloketone like 1-chloro-3-ethoxypropan-2-one. The development of stable and readily accessible forms of such intermediates is a key area of process chemistry research. These approaches offer flexibility and can be adapted to produce different structural analogs by modifying the ketone precursor.

Chiral Synthesis and Stereoselective Approaches

Optimization of Reaction Conditions and Process Parameters

The core of synthesizing this compound often involves the ring-opening of an epoxide precursor, such as glycidyl ethyl ether, with an amine source, typically ammonia, followed by salt formation with hydrochloric acid. The optimization of this process is critical for achieving high yields and purity.

The choice of solvent can significantly influence the rate and selectivity of the amination reaction. While specific studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous reactions involving the ring-opening of epoxides with amines.

The polarity of the solvent plays a crucial role. A variety of polar mixed solvent systems have been shown to enable an efficient and regioselective synthesis of β-amino alcohols from various epoxides and primary amines in high yields without the need for a catalyst. organic-chemistry.org For instance, in the synthesis of other β-amino alcohols, polar solvents are often favored as they can facilitate the nucleophilic attack of the amine on the epoxide ring. In some cases, solvent-free conditions have also been explored to develop a more environmentally friendly protocol. rsc.org

The following table, derived from studies on similar amino alcohol syntheses, illustrates the potential impact of solvent choice on reaction outcomes.

Solvent SystemTypical Observations in Analogous ReactionsPotential Implications for 3-Amino-2-ethoxypropan-1-ol Synthesis
WaterCan promote the reaction and is environmentally benign. May require a catalyst to enhance efficiency. A green and cost-effective option, though reaction rates may need to be optimized with a suitable catalyst.
Alcohols (e.g., Methanol (B129727), Ethanol)Often used due to their ability to solvate both reactants. Can also participate in the reaction, leading to byproducts.Good solubility for reactants is expected, but the potential for side reactions with the solvent should be considered.
Aprotic Polar Solvents (e.g., DMF, DMSO)Can accelerate the reaction rate. DMF/water mixtures have shown to be effective in achieving high conversion and selectivity. organic-chemistry.orgMay offer a good balance of reactivity and selectivity, but solvent removal and environmental impact are considerations.
Solvent-FreeEnvironmentally friendly, reduces waste. May require higher temperatures or a catalyst to proceed efficiently. rsc.orgA highly desirable green chemistry approach, but optimization of reaction kinetics would be crucial.

This table is illustrative and based on general findings for β-amino alcohol synthesis. Specific performance for the synthesis of this compound would require experimental verification.

The use of catalysts is a key strategy to enhance the yield and regioselectivity of the epoxide ring-opening reaction. For the synthesis of β-amino alcohols, a range of catalytic systems have been investigated.

Lewis acids are commonly employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. Examples of Lewis acid catalysts used in the synthesis of related compounds include indium tribromide and antimony trichloride. In the production of monoalkyl glyceryl ethers from the reaction of glycidol with alcohols, Lewis acids like Al(OTf)₃ and Bi(OTf)₃ have demonstrated high activity and selectivity. nih.gov

Enzymatic catalysis offers a green and highly selective alternative. Lipases have been explored for the synthesis of β-amino alcohols from the ring-opening of epoxides with aromatic amines. mdpi.com Biocatalysis can offer excellent chemo-, regio-, and enantioselectivity under mild reaction conditions. mdpi.com

The table below summarizes some catalytic systems that have been effective in analogous syntheses and could be considered for the production of 3-amino-2-ethoxypropan-1-ol.

Catalyst TypeExampleKey Advantages in Analogous SynthesesPotential Applicability
Lewis Acids Indium Tribromide, Antimony Trichloride Mild reaction conditions, good yields.High potential for activating the glycidyl ethyl ether ring.
Heteropoly Acids H₃PW₁₂O₄₀Effective in aqueous media, reusable. A green and potentially recyclable catalyst system.
Sulfated Zirconia SO₄²⁻/ZrO₂High catalytic activity, stable and reusable. A robust solid acid catalyst that could simplify product purification.
Biocatalysts Lipase (e.g., from Aspergillus oryzae) mdpi.comHigh selectivity, mild conditions, environmentally friendly. mdpi.comOffers a green and highly specific synthetic route.

This table is illustrative and based on general findings for β-amino alcohol synthesis. Specific performance for the synthesis of this compound would require experimental verification.

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates to minimize environmental impact. For the synthesis of this compound, several green chemistry principles can be incorporated.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct amination of glycidyl ethyl ether with ammonia exhibits high atom economy.

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents like water or minimizing solvent use altogether are key green chemistry strategies. rsc.org

Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. Catalysts can also be designed for recovery and reuse.

Renewable Feedstocks: While not directly applicable to the immediate synthesis from glycidyl ethyl ether, exploring bio-based routes to the starting materials could be a long-term green objective.

Industrial Scale-Up Considerations and Challenges

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the production of this compound, these would likely include:

Reaction Control and Heat Management: The ring-opening of epoxides is often an exothermic reaction. On a large scale, efficient heat removal is crucial to prevent runaway reactions and ensure product quality.

Mass Transfer Limitations: In heterogeneous catalytic systems, ensuring efficient contact between the reactants and the catalyst surface can be challenging at a large scale.

Product Isolation and Purification: Developing a robust and cost-effective method for isolating the hydrochloride salt from the reaction mixture and achieving the desired purity is a critical scale-up consideration. This may involve crystallization, distillation, or other purification techniques.

Catalyst Deactivation and Recovery: For catalytic processes, the long-term stability of the catalyst and the efficiency of its recovery and regeneration are key economic drivers.

Waste Management: The generation of byproducts and waste streams needs to be minimized and managed in an environmentally responsible manner.

Reactions Involving the Primary Amino Group

The primary amino group in 3-Amino-2-ethoxypropan-1-ol is a key site for a variety of chemical transformations. However, its reactivity is tempered by its existence as a hydrochloride salt. In this form, the lone pair of electrons on the nitrogen atom is engaged with a proton, rendering it non-nucleophilic. Therefore, for the amino group to participate in nucleophilic reactions, it must first be neutralized by a base to liberate the free amine. rdd.edu.iq

The free primary amine of 3-Amino-2-ethoxypropan-1-ol is a potent nucleophile capable of reacting with a wide array of electrophiles to form various nitrogen-containing functional groups. The most common of these transformations is the formation of amides through acylation. This can be achieved by reacting the free amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. nih.gov

The general reaction for amide formation can be summarized as follows:

With Acyl Chlorides: The reaction with an acyl chloride is typically rapid and exothermic, often requiring a non-nucleophilic base to scavenge the HCl byproduct.

With Acid Anhydrides: This reaction is also efficient, producing the amide and a carboxylic acid as a byproduct.

With Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

Acylating AgentTypical Reaction ConditionsProduct
Acyl Chloride (R-COCl)Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine), 0 °C to room temperatureN-(2-ethoxy-1-(hydroxymethyl)ethyl)acetamide
Acid Anhydride (B1165640) ((RCO)2O)Inert solvent (e.g., DCM, THF), Room temperature or gentle heatingN-(2-ethoxy-1-(hydroxymethyl)ethyl)acetamide
Carboxylic Acid (R-COOH)Coupling agent (e.g., DCC, EDC), Inert solvent (e.g., DCM, DMF)N-(2-ethoxy-1-(hydroxymethyl)ethyl)acetamide

Beyond amides, the primary amino group can be transformed into other functional groups such as sulfonamides, by reaction with sulfonyl chlorides, or ureas and carbamates, by reaction with isocyanates and chloroformates, respectively.

N-alkylation of the primary amino group can lead to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can be challenging to control the degree of alkylation, often resulting in a mixture of products. thieme-connect.de Reductive amination, a more controlled approach, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Arylation of the amino group can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reaction TypeReagents and ConditionsProduct Type
Direct N-AlkylationAlkyl halide (R-X), Base (e.g., K2CO3, NaHCO3), Solvent (e.g., MeCN, DMF)Secondary or Tertiary Amine
Reductive AminationAldehyde or Ketone (RCHO or RCOR'), Reducing agent (e.g., NaBH4, NaBH3CN), Solvent (e.g., MeOH, EtOH)Secondary or Tertiary Amine
N-Arylation (Buchwald-Hartwig)Aryl halide (Ar-X), Palladium catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene)N-Aryl Amine

The bifunctional nature of 3-Amino-2-ethoxypropan-1-ol, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization can lead to the formation of various heterocyclic frameworks, such as substituted morpholines or other oxazine (B8389632) derivatives. nih.govnih.gov

For instance, under appropriate conditions, the amino group could react with a suitable electrophile that also incorporates a leaving group, setting the stage for a subsequent intramolecular nucleophilic attack by the hydroxyl group to form a six-membered ring. Alternatively, the hydroxyl group could be converted into a good leaving group, allowing for intramolecular cyclization via nucleophilic attack by the amino group. The regioselectivity of such cyclizations would be a key consideration in synthetic design. mdpi.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in 3-Amino-2-ethoxypropan-1-ol is another key site for chemical modification, allowing for the introduction of a variety of functional groups.

The hydroxyl group can undergo etherification to form new ether linkages. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method for this transformation. Alternatively, acid-catalyzed condensation with another alcohol can also yield an ether, though this is generally less efficient for secondary alcohols.

Esterification of the hydroxyl group can be readily achieved by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. These reactions are analogous to the acylation of the amino group, and selectivity between the two functional groups would need to be controlled, typically through the use of protecting groups.

Reaction TypeReagents and ConditionsProduct Type
Williamson Ether SynthesisBase (e.g., NaH), Alkyl halide (R-X), Solvent (e.g., THF, DMF)Ether
Esterification with Acyl ChlorideAcyl chloride (R-COCl), Base (e.g., Pyridine), Solvent (e.g., DCM)Ester
Esterification with Acid AnhydrideAcid anhydride ((RCO)2O), Catalyst (e.g., DMAP), Solvent (e.g., DCM)Ester
Fischer EsterificationCarboxylic acid (R-COOH), Acid catalyst (e.g., H2SO4), HeatEster

The selective oxidation of the secondary hydroxyl group in 3-Amino-2-ethoxypropan-1-ol would yield a ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation or reaction with the amino group. acs.org Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are typically preferred for the conversion of secondary alcohols to ketones. thieme-connect.com

Care must be taken as stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially cleave the carbon-carbon bonds or oxidize the amino group. louisville.edu The presence of the amino group might necessitate its protection prior to the oxidation of the hydroxyl group to ensure selectivity. nih.gov

Oxidizing AgentTypical Reaction ConditionsProduct
Pyridinium Chlorochromate (PCC)Inert solvent (e.g., DCM), Room temperature3-Amino-2-ethoxypropan-1-one
Swern OxidationOxalyl chloride, DMSO, Triethylamine, Low temperature (-78 °C)3-Amino-2-ethoxypropan-1-one
Dess-Martin PeriodinaneInert solvent (e.g., DCM), Room temperature3-Amino-2-ethoxypropan-1-one

Ring-Closing Reactions via Hydroxyl Activation

The primary alcohol of this compound is a key site for reactions that lead to cyclization. For the hydroxyl group to participate in a ring-closing reaction, it must first be converted into a better leaving group. This activation can be achieved through several established synthetic methods.

One common strategy is tosylation, where the alcohol reacts with tosyl chloride in the presence of a base to form a tosylate. The tosylate group is an excellent leaving group, facilitating subsequent intramolecular nucleophilic attack by the amino group to form a nitrogen-containing heterocycle. While effective, this method is not always chemoselective in molecules that contain multiple reactive sites. nih.gov

Another powerful method for activating the hydroxyl group is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The process activates the hydroxyl group, allowing it to be displaced by a nucleophile—in this case, the internal amino group. A significant advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a crucial feature in stereoselective synthesis. organic-chemistry.orgnih.gov

Direct cyclodehydration of amino alcohols represents another route. This can be achieved by treating the amino alcohol with a chlorinating agent, followed by base-mediated cyclization. The process involves the in-situ formation of a chloroamine, which then readily cyclizes. orgsyn.org Ruthenium-based catalysts have also been employed for the direct cyclization of amino alcohols, proceeding via a "Hydrogen Shuttling" mechanism without the need for pre-activation of the hydroxyl group. rsc.org

The choice of activation method can influence reaction efficiency and selectivity, as summarized in the table below.

Activation Method Reagents Key Features Potential Product Type
TosylationTsCl, Base (e.g., Pyridine)Forms a good leaving group (OTs).Aziridine or larger heterocycles
Mitsunobu ReactionPPh₃, DEAD/DIADInversion of stereochemistry at the alcohol carbon. organic-chemistry.orgSubstituted morpholines/piperazines
Direct ChlorinationSOCl₂, BaseOne-pot transformation. orgsyn.orgCyclic amines
Catalytic DehydrationRu or Rh complexesEnvironmentally friendly, produces H₂O as a byproduct. rsc.orgCyclic amines, Lactams

Concerted Reactivity of Both Amino and Hydroxyl Functionalities

The proximate positioning of the amino and hydroxyl groups in this compound allows for concerted reactions where both functionalities participate, leading to the formation of complex heterocyclic and coordination structures.

Intramolecular Cyclization to Form Cyclic Amino Ethers

The dual functionality of 3-amino-2-ethoxypropan-1-ol makes it a valuable precursor for the synthesis of substituted cyclic amino ethers, particularly morpholines. Morpholine (B109124) and its derivatives are significant structural motifs in medicinal chemistry and drug discovery. nih.govresearchgate.net The synthesis of a substituted morpholine from an amino alcohol precursor typically involves an intramolecular cyclization where the amino group acts as a nucleophile and the hydroxyl group, after activation, serves as the electrophilic site.

One advanced strategy involves a palladium-catalyzed carboamination reaction between an O-allyl derivative of an amino alcohol and an aryl or alkenyl halide. nih.gov This method allows for the concise and stereocontrolled synthesis of cis-3,5-disubstituted morpholines. Another versatile approach involves the reaction of amino alcohols with reagents like ethylene (B1197577) sulfate, which facilitates a clean N-monoalkylation followed by cyclization to the morpholine ring. organic-chemistry.org

Furthermore, ruthenium-catalyzed oxidative cyclization of amino alcohols can selectively yield cyclic amines. rsc.orgrsc.org This transformation proceeds through a dehydrogenation-condensation-hydrogenation sequence, demonstrating a sophisticated interplay between the amino and alcohol groups on a catalytic surface. rsc.org Depending on the reaction conditions, such as the presence of a hydrogen acceptor, the reaction can be steered to produce cyclic amides (lactams) instead. jchemlett.com

Complex Ligand Formation for Metal Coordination

Amino alcohols are well-established as effective ligands in coordination chemistry due to the presence of two distinct donor atoms: the nitrogen of the amino group and the oxygen of the hydroxyl group. alfa-chemistry.comresearchgate.net These groups can coordinate with a single metal ion to form a stable five- or six-membered chelate ring. purdue.edu 3-Amino-2-ethoxypropan-1-ol is expected to act as a bidentate ligand, "grabbing" a metal ion in two places to form a chelate complex. purdue.eduresearchgate.net

The coordination can occur in several modes. Most commonly, the amino alcohol will act as a bidentate N,O-ligand. wikipedia.org Studies on the closely related 3-amino-1-propanol have shown that it coordinates to zinc(II) in a monodentate fashion through the amino nitrogen under certain conditions, but bidentate chelation is also common and often preferred. rsc.org The formation of stable chelate rings is a general feature of such ligands when reacting with a variety of transition metals. nih.govresearchgate.net

The ability of 3-Amino-2-ethoxypropan-1-ol to form complexes with various metal ions makes it a candidate for applications in catalysis and materials science. alfa-chemistry.com The specific coordination geometry (e.g., octahedral or tetrahedral) would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. researchgate.net

Metal Ion Typical Coordination Behavior with Amino Alcohols Potential Geometry
Copper(II)Forms stable mononuclear or binuclear complexes; often square planar or distorted octahedral. researchgate.netSquare Planar, Octahedral
Zinc(II)Can coordinate in monodentate (N-donor) or bidentate (N,O-donor) fashion. rsc.orgTetrahedral, Octahedral
Cobalt(II) / Nickel(II)Readily form octahedral or tetrahedral complexes. alfa-chemistry.comresearchgate.netTetrahedral, Octahedral
Palladium(II) / Platinum(II)Often form square planar complexes with P- and N-donor ligands. cdnsciencepub.comSquare Planar
Lanthanides (Ln³⁺)Can form polynuclear complexes with amino-polyalcohols acting as bridging ligands. nih.govVarious high-coordination numbers

Mechanistic Elucidation of Key Chemical Reactions

While specific mechanistic studies focused exclusively on this compound are not prevalent in the literature, the mechanisms of its key transformations can be confidently inferred from well-established principles and studies on analogous amino alcohol systems.

The intramolecular cyclization via hydroxyl activation follows a classical nucleophilic substitution pathway. For instance, in an intramolecular Williamson ether-type synthesis, the reaction proceeds via an S_N2 mechanism. masterorganicchemistry.com First, a strong base deprotonates the more acidic hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the carbon bearing a leaving group (e.g., a tosylate, formed by prior activation) in an intramolecular fashion, displacing the leaving group and forming the cyclic ether.

In the case of metal-catalyzed cyclizations, such as those using ruthenium catalysts, the mechanism is more complex. It is proposed to follow a "Hydrogen Shuttling" pathway. rsc.orgjchemlett.com This process begins with the catalyst dehydrogenating the alcohol to form a transient amino-aldehyde intermediate. This intermediate then undergoes intramolecular condensation to form a cyclic hemiaminal (or enamine), which is subsequently either hydrogenated by the catalyst to yield the cyclic amine or further oxidized (dehydrogenated) to form the corresponding lactam. rsc.orgjchemlett.com The selectivity towards the amine or lactam can often be controlled by the reaction conditions, such as the addition of water or a hydrogen acceptor. rsc.org

The mechanism of the Mitsunobu reaction is initiated by the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine and DEAD. organic-chemistry.orgnih.gov The alcohol then adds to this species, forming an oxyphosphonium intermediate. This step activates the hydroxyl group, making it a superb leaving group. The final step is an S_N2 attack by the nucleophile—in this case, the intramolecular amino group—which displaces the triphenylphosphine oxide and results in the cyclized product with inverted stereochemistry at the carbon that originally bore the hydroxyl group. nih.gov

Advanced Research on Derivatives and Analogues of 3 Amino 2 Ethoxypropan 1 Ol Hydrochloride

Rational Design of Structurally Modified Compounds

The rational design of analogues of 3-amino-2-ethoxypropan-1-ol (B13297979) hydrochloride is a key strategy in drug discovery, aiming to enhance therapeutic efficacy and selectivity while minimizing potential off-target effects. This process involves the systematic modification of different parts of the molecule.

Variation of the Alkoxy Substituent

The ethoxy group at the C-2 position is a critical determinant of the molecule's lipophilicity and steric profile. Research into analogous compounds, such as 2-alkoxy-3-amino-3-arylpropan-1-ols, has demonstrated that varying the alkoxy substituent can significantly impact biological activity. nih.gov The synthesis of a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed that modifications to the alkoxy group, alongside other structural changes, influenced their antimycobacterial potential. nih.gov For instance, the replacement of the ethoxy group with larger or more complex alkoxy moieties can alter the compound's interaction with biological targets and affect its metabolic stability.

A study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which also feature an alkoxy group, found that the nature of this group played a role in their antibacterial and antimycobacterial activities. nih.gov This suggests that a systematic variation of the alkoxy chain in 3-amino-2-ethoxypropan-1-ol hydrochloride could be a fruitful avenue for developing new therapeutic agents.

Table 1: Analogous Compounds with Varied Alkoxy Substituents and their Observed Effects

Base Compound ClassAlkoxy Substituent VariationObserved ImpactReference
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-olEthoxy, Methoxy, etc.Altered antimycobacterial activity nih.gov
N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilidesMethoxy, Propoxy, etc.Modulated antibacterial and antimycobacterial potency nih.gov

This table is generated based on research on analogous compound classes and is for illustrative purposes.

Modification and Substitution of the Amino Group

The primary amino group in this compound is a key site for modification, influencing the compound's polarity, basicity, and ability to form hydrogen bonds. N-substitution of the amino group can lead to derivatives with altered pharmacological profiles. For example, in a series of isosteviol-based 1,3-aminoalcohols, N-benzyl substitution was found to be advantageous for antiproliferative activity. nih.gov

The synthesis of N,N-substituted amine derivatives has been explored as a strategy to develop inhibitors for various biological targets. mdpi.com These studies indicate that the nature of the substituent on the nitrogen atom is crucial for potency and selectivity. In the context of 3-amino-2-ethoxypropan-1-ol, derivatization of the amino group to secondary or tertiary amines, or its incorporation into heterocyclic systems, could yield compounds with novel biological activities. Research on substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides has shown that substitutions on the amino group can lead to potent enzyme inhibitors. nih.gov

Alterations to the Propanol (B110389) Carbon Backbone

In the context of 3-amino-2-ethoxypropan-1-ol, alterations could include the introduction of substituents on the carbon atoms, changing the chain length, or incorporating cyclic constraints. These modifications can impact the spatial arrangement of the key functional groups, which is often critical for biological activity.

Synthesis of Stereoisomeric Derivatives

The C-2 carbon of 3-amino-2-ethoxypropan-1-ol is a chiral center, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules often resides in only one of the enantiomers. Therefore, the stereoselective synthesis of amino alcohols is a critical area of research.

Several methods for the stereoselective synthesis of amino alcohols have been developed. These include the use of chiral catalysts, enzymes, and chiral auxiliaries. A streamlined approach using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations has been shown to be an efficient method for accessing enantiopure amino alcohols. nih.gov Another approach involves the three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols, which can be adapted for the synthesis of specific stereoisomers. nih.govresearchgate.net

In a patent describing the preparation of optically active 3-amino-1-propanol derivatives, an asymmetric reduction reaction using a spiroborate ester catalyst was employed to achieve high optical purity. google.com Such methods could potentially be applied to the synthesis of the individual enantiomers of this compound, allowing for the evaluation of their distinct biological properties.

Table 2: General Methods for Stereoselective Synthesis of Amino Alcohols

MethodKey FeaturesPotential ApplicationReference
Electrocatalytic Decarboxylative TransformationsUse of serine-derived chiral carboxylic acidEfficient access to enantiopure amino alcohols nih.gov
Enzymatic SynthesisUse of enzymes like aldolases and imine reductasesStereoselective formation of amino-diols nih.govresearchgate.net
Asymmetric ReductionUse of chiral catalysts like spiroborate estersHigh optical purity of 3-amino-1-propanol derivatives google.com

This table outlines general methodologies that could be adapted for the stereoselective synthesis of this compound derivatives.

Structure-Reactivity and Structure-Function Relationship Studies

Understanding the relationship between the chemical structure of a compound and its reactivity and biological function is fundamental to medicinal chemistry. For derivatives of 3-amino-2-ethoxypropan-1-ol, SAR studies aim to identify the structural features that are essential for a desired biological effect.

Studies on analogous compounds have provided insights into potential SARs. For instance, research on aromatic ring-substituted ketamine esters revealed that the position and nature of substituents on the aromatic ring significantly influenced anesthetic and analgesic properties. mdpi.com Similarly, a study on an anti-dormant mycobacterial substance, 3-(phenethylamino)demethyl(oxy)aaptamine, and its analogues helped to clarify the structure-activity relationship for its antimicrobial activity. mdpi.com

For derivatives of 3-amino-2-ethoxypropan-1-ol, SAR studies would involve synthesizing a library of compounds with systematic variations in the alkoxy group, the amino substituent, and the propanol backbone, and then evaluating their biological activity. Such studies are crucial for optimizing lead compounds and designing new derivatives with improved therapeutic profiles. Research on antitubercular 2-nitroimidazooxazines bearing heterocyclic side chains has demonstrated how systematic structural modifications can lead to compounds with improved potency and solubility. nih.gov

Sophisticated Analytical and Spectroscopic Methodologies for Research Characterization

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in defining the molecular architecture of "3-Amino-2-ethoxypropan-1-ol hydrochloride," from its atomic connectivity to its three-dimensional arrangement.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the ethoxy protons (a triplet and a quartet), the aminomethyl protons, the methine proton adjacent to the ethoxy and amino groups, and the hydroxymethyl protons. The coupling patterns and chemical shifts of these protons would provide detailed information about the connectivity and the local electronic environment of the atoms. For instance, the protons on the carbon bearing the amino group would likely appear as a multiplet due to coupling with neighboring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Amino-2-ethoxypropan-1-ol (B13297979) Hydrochloride

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂-OH3.5 - 3.860 - 65
-CH(NH₂)-3.0 - 3.550 - 55
-O-CH₂-CH₃3.4 - 3.7 (quartet)65 - 70
-O-CH₂-CH₃1.1 - 1.3 (triplet)15 - 20
-CH₂-NH₂2.8 - 3.240 - 45

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Actual chemical shifts may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of "this compound." This method provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For the free base, (2S)-2-amino-3-ethoxypropan-1-ol, the predicted monoisotopic mass is 119.09463 Da. uni.lu

In a typical HRMS analysis using electrospray ionization (ESI), the compound would be observed as its protonated molecule, [M+H]⁺, with a predicted m/z of 120.10191. uni.lu The high resolution of the instrument would allow for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For "this compound," expected fragmentation pathways would include the loss of water (H₂O), the loss of the ethoxy group, and cleavage of the carbon-carbon bonds in the propanol (B110389) backbone. Analysis of these fragments helps to piece together the molecular structure.

Table 2: Predicted HRMS Data for (2S)-2-amino-3-ethoxypropan-1-ol uni.lu

Adduct Predicted m/z
[M+H]⁺120.10191
[M+Na]⁺142.08385
[M+K]⁺158.05779
[M+NH₄]⁺137.12845

Note: The data in this table is for the free base and is predicted data from PubChem.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound." While a specific spectrum for this compound is not available, the expected absorption bands can be inferred from related molecules like 3-amino-1-propanol and 2-amino-1-(4-hydroxyphenyl)-propanol hydrochloride. researchgate.netnist.gov

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether and alcohol functionalities would be observed in the 1050-1150 cm⁻¹ range. The presence of the hydrochloride salt would also influence the N-H bending vibrations, which would likely be observed around 1500-1600 cm⁻¹. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C backbone and C-H bonds would show strong Raman signals. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Vibration Type
O-H (alcohol)3200 - 3500 (broad)Stretching
N-H (amine salt)3000 - 3200 (broad)Stretching
C-H (alkyl)2850 - 3000Stretching
N-H (amine salt)1500 - 1600Bending
C-O (ether, alcohol)1050 - 1150Stretching

Note: This data is based on characteristic infrared absorption frequencies for the specified functional groups.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of "this compound," including bond lengths, bond angles, and the conformation of the molecule in the solid state.

While no crystallographic data for the target compound was found in the search results, a study on the related compound 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol illustrates the power of this technique in elucidating complex three-dimensional structures. researchgate.net For "this compound," a successful crystallographic analysis would reveal the stereochemistry at the chiral center, the conformation of the ethoxy group, and the hydrogen bonding network within the crystal lattice, which would be influenced by the presence of the hydroxyl, amino, and chloride ions.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation, quantification, and purity assessment of "this compound."

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of "this compound." Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent is a common strategy. A patent describing the chiral purity analysis of the related compound 3-aminobutanol utilizes this approach, where the amino group is reacted with a derivatizing agent to produce a product that can be detected by UV. google.com

Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed for quantification without derivatization. For chiral purity analysis, a chiral stationary phase would be necessary to separate the enantiomers of "this compound." The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, would be optimized to achieve good separation and peak shape.

Table 4: Illustrative HPLC Method Parameters for Analysis of Amino Alcohols

Parameter Condition
Column C18 Reverse Phase or Chiral Stationary Phase
Mobile Phase Acetonitrile/Water or Methanol/Buffer Gradient
Detection UV (after derivatization), ELSD, or CAD
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

Note: This table provides a general set of HPLC conditions that would be a starting point for method development for "this compound."

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile compounds like amino alcohols presents a significant challenge. nih.gov Molecules such as 3-Amino-2-ethoxypropan-1-ol are not readily volatile and can be thermally labile, meaning they may decompose at the high temperatures required for GC analysis. nih.gov

To overcome this limitation, a crucial sample preparation step known as derivatization is employed. sigmaaldrich.com This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC-MS analysis. sigmaaldrich.com The derivatization of amino alcohols typically involves converting the polar functional groups (amine -NH2 and hydroxyl -OH) into less polar, more volatile derivatives. sigmaaldrich.com

Common derivatization strategies include:

Silylation: This involves replacing the active hydrogens on the amine and hydroxyl groups with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose, creating derivatives that are more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com

Acylation: Using reagents like chloroformates (e.g., propyl chloroformate or heptafluorobutyl chloroformate), the amino and hydroxyl groups can be acylated. core.ac.uknih.gov These derivatization reactions are often rapid and produce stable products that can be extracted into a GC-compatible solvent. core.ac.uknih.gov

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized 3-Amino-2-ethoxypropan-1-ol from other volatile components in the sample mixture based on their boiling points and interactions with the GC column's stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. gcms.czccsenet.org This allows for both qualitative identification and quantitative measurement of the compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). biomedres.usmdpi.com This technology utilizes columns packed with smaller particles (typically less than 2 µm), which operates at much higher pressures. biomedres.usptfarm.pl The result is a dramatic increase in separation efficiency, allowing for faster analysis times and the ability to resolve complex mixtures more effectively. alispharm.comresearchgate.net

For the analysis of this compound, UPLC is an invaluable tool for purity assessment and the detection and quantification of related impurities. researchgate.net The enhanced resolution of UPLC can effectively separate the main compound from structurally similar impurities, process-related byproducts, or degradation products that might not be resolved by conventional HPLC. alispharm.com

The key advantages of UPLC in this context include:

Increased Resolution and Sensitivity: The narrow peaks produced by UPLC lead to higher resolution and improved sensitivity, enabling the detection of trace-level impurities. alispharm.comresearchgate.net

Faster Analysis Times: UPLC methods can significantly reduce run times compared to HPLC, often by a factor of up to 10, which increases sample throughput and laboratory productivity. alispharm.comresearchgate.net

Reduced Solvent Consumption: The shorter analysis times and lower flow rates used in UPLC lead to a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique. biomedres.usalispharm.com

A UPLC method coupled with a mass spectrometer, such as a quadrupole time-of-flight (qTOF) detector, can provide highly specific and sensitive quantification without the need for derivatization. nih.gov For instance, a hydrophilic interaction liquid chromatography (HILIC) UPLC-MS method could be developed for the simultaneous quantification of 3-Amino-2-ethoxypropan-1-ol and any polar impurities. nih.gov

ParameterUPLC (Ultra-Performance Liquid Chromatography)HPLC (High-Performance Liquid Chromatography)
Particle Size < 2 µm3-5 µm
Operating Pressure High (up to 100 MPa / 15,000 psi)Lower
Resolution Very HighHigh
Analysis Speed FastSlower
Sensitivity EnhancedStandard
Solvent Consumption LowHigher

This table provides a general comparison based on principles outlined in sources. biomedres.usptfarm.plalispharm.com

Chiral Analytical Methods for Enantiomeric Purity Determination

The molecule 3-Amino-2-ethoxypropan-1-ol contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. The determination of enantiomeric purity is critical in pharmaceutical research, as different enantiomers can exhibit distinct biological activities. sigmaaldrich.comnih.gov Chiral chromatography is the most common and effective technique for separating and quantifying enantiomers. google.com

There are two primary approaches to chiral separation using chromatography:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used method. It involves using a column where the stationary phase is itself chiral. sigmaaldrich.com Enantiomers interact differently with the CSP, leading to different retention times and thus separation. sigmaaldrich.com For a compound like 3-Amino-2-ethoxypropan-1-ol, several types of CSPs could be effective:

Cyclodextrin-based CSPs: These are effective for separating a wide range of chiral molecules, particularly those containing phenyl rings. sigmaaldrich.com

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are highly versatile and can resolve many types of racemic compounds, including amino alcohols. researchgate.net

Macrocyclic Glycopeptide CSPs: Phases like vancomycin (B549263) or teicoplanin (known as CHIROBIOTIC phases) are well-suited for separating amino acids and related compounds due to their ionic functional groups. sigmaaldrich.comresearchgate.net

Indirect Separation via Diastereomer Formation: This method involves reacting the racemic mixture with a pure chiral derivatizing agent. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (either GC or HPLC). sigmaaldrich.comnih.gov For example, the amine group of 3-Amino-2-ethoxypropan-1-ol could be reacted with a chiral reagent like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate to form stable diastereomeric thiourea (B124793) derivatives, which are then readily separable. nih.gov

Theoretical and Computational Investigations of 3 Amino 2 Ethoxypropan 1 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. For 3-Amino-2-ethoxypropan-1-ol (B13297979) hydrochloride, these calculations would typically employ methods like Density Functional Theory (DFT) or ab initio calculations to model the molecule in the gas phase or in solution.

Conformational Analysis and Stability Studies

For molecules with similar functional groups, studies have shown that the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, dictates the preferred conformations. The protonated amine and the hydroxyl group in 3-Amino-2-ethoxypropan-1-ol hydrochloride are expected to play a significant role in stabilizing certain geometries.

Interactive Table: Hypothetical Relative Energies of Conformers

Below is a hypothetical interactive data table illustrating the kind of results that would be obtained from a conformational analysis study. The values are for illustrative purposes only and are not based on actual experimental data for this compound.

ConformerDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Population (%)
A 60° (gauche)0.0065.2
B 180° (anti)1.2525.1
C -60° (gauche)0.859.7

Note: The data in this table is hypothetical and for illustrative purposes.

Detailed Investigations of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding is a key factor in determining the conformational preferences of flexible molecules like this compound. The presence of a hydroxyl group (hydrogen bond donor) and an ether oxygen (hydrogen bond acceptor), as well as the protonated amine group, allows for the formation of various intramolecular hydrogen bonds.

Computational studies would analyze the geometric parameters of these hydrogen bonds (distance and angle) and their contribution to the stability of the conformers. The strength of these interactions can be estimated through methods such as the Atoms in Molecules (AIM) theory, which analyzes the electron density distribution. Studies on related ether alcohols have demonstrated the significant role of intramolecular hydrogen bonding in their conformational preferences.

Prediction of Spectroscopic Properties and Reactivity Parameters

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra can help in identifying characteristic vibrational modes associated with its functional groups (O-H, N-H, C-O, C-N).

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule.

Reactivity parameters derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's chemical reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions.

For this compound, MD simulations would be particularly useful for:

Exploring the Conformational Landscape: By simulating the molecule's motion, MD can reveal the full range of accessible conformations and the transitions between them, providing a more complete understanding of its flexibility.

Investigating Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., water) to study how the solvent influences the conformational preferences and dynamics of the molecule. The interactions with the solvent, particularly hydrogen bonding, can significantly alter the conformational equilibrium compared to the gas phase.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the most likely reaction pathways and calculating the energy profile along these pathways.

A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. The energy barrier associated with the transition state (activation energy) determines the rate of the reaction. For example, one could theoretically study the mechanism of its synthesis or its potential metabolic pathways.

Research Applications As a Versatile Chemical Building Block

Advanced Precursor in Complex Organic Synthesis

3-Amino-2-ethoxypropan-1-ol (B13297979) hydrochloride serves as a valuable chiral building block in the field of complex organic synthesis. Its trifunctional nature, possessing an amino group, a hydroxyl group, and an ether linkage, all attached to a stereochemically defined three-carbon backbone, allows for the introduction of chirality and diverse functionality into target molecules. This makes it an attractive starting material or intermediate for the synthesis of a wide array of complex organic structures.

Construction of Natural Product Cores

While direct examples of the incorporation of 3-Amino-2-ethoxypropan-1-ol hydrochloride into the core structures of natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive natural products. Chiral amino alcohols are key components of many natural products, including alkaloids, macrolides, and peptides. The presence of the ethoxy group offers a handle for further synthetic transformations or can itself be a key feature for biological activity, mimicking natural ether-containing compounds.

The general strategy for utilizing such a building block in natural product synthesis would involve leveraging its inherent chirality to set key stereocenters in the target molecule. The amino and hydroxyl groups can be selectively protected and then elaborated into more complex functionalities. For instance, the amine could be acylated or alkylated, and the alcohol could be oxidized or used as a nucleophile in ring-forming reactions.

Table 1: Potential Natural Product Scaffolds Incorporating Amino Alcohol Motifs

Natural Product ClassKey Structural FeaturePotential Role of this compound
AlkaloidsNitrogen-containing heterocyclic ringsSource of chiral nitrogen center and portion of the carbon backbone.
MacrolidesLarge lactone ringsIntroduction of a chiral side chain with amino and ether functionalities.
Amino SugarsSugar molecules with an amino groupAcyclic precursor to mimic portions of the amino sugar structure.
SphingolipidsLong-chain amino alcohol backboneA simplified analogue for studying structure-activity relationships. scbt.com

Development of Novel Reagents and Catalysts in Chemical Reactions

The chiral nature of this compound makes it an excellent candidate for the development of novel chiral ligands and catalysts for asymmetric synthesis. Chiral amino alcohols are well-established precursors for a variety of highly effective catalysts that can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a product.

These ligands typically coordinate to a metal center, creating a chiral environment that directs the approach of reactants. The amino and hydroxyl groups of this compound can be readily derivatized to form bidentate or tridentate ligands. For example, the amino group can be converted into a Schiff base or an amide, and the hydroxyl group can be etherified or esterified to tune the steric and electronic properties of the resulting ligand.

Table 2: Examples of Catalyst Types Derived from Amino Alcohols

Catalyst TypeMetal CenterTypical ApplicationRole of Amino Alcohol
OxazaborolidinesBoronAsymmetric reduction of ketones.Forms the chiral backbone of the catalyst.
Schiff Base LigandsTitanium, VanadiumAsymmetric oxidation of sulfides.Provides a chiral scaffold for the ligand.
Phosphine-Amino Alcohol LigandsRhodium, RutheniumAsymmetric hydrogenation of olefins.Acts as a bidentate ligand to create a chiral pocket.
Amino Alcohol-derived LigandsZincAsymmetric addition of organozinc reagents to aldehydes.Forms a chiral complex with the metal.

Utilization in Material Science Precursor Development

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, makes it a suitable monomer or cross-linking agent in the development of functional polymers and materials.

Synthesis of Specialized Polymeric Intermediates

In polymer chemistry, monomers containing multiple reactive sites are used to create polymers with specific architectures and properties. This compound can be incorporated into polymer backbones or as pendant groups to introduce chirality, hydrophilicity, and reactive sites for further functionalization.

For example, the amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, or polyurethanes. The resulting polymers would possess chiral centers regularly spaced along the polymer chain, which could have applications in chiral chromatography, as membranes for enantioselective separations, or as biomaterials that can interact specifically with biological molecules. The ethoxy group can also influence the polymer's solubility and thermal properties.

Table 3: Potential Polymer Types and Applications

Polymer TypeMonomer FunctionalityPotential Application
Chiral PolyamidesDiamine/Diacid or Amino AcidChiral stationary phases for chromatography.
Functional PolyestersDiol/Diacid or Hydroxy AcidBiodegradable materials with specific recognition sites.
PolyurethanesDiol/DiisocyanateBiocompatible coatings for medical devices.
DendrimersBranching UnitDrug delivery systems with a defined structure.

Application as a Biochemical Research Tool (In Vitro and Cellular Studies)

Derivatives of this compound have the potential to be used as tools in biochemical and medicinal chemistry research, particularly in the study of enzymes.

Probes for Mechanistic Enzymatic Investigations

The structural similarity of amino alcohols to the transition states of peptide bond hydrolysis has led to their use in the design of enzyme inhibitors. By mimicking the tetrahedral intermediate formed during enzymatic catalysis, these molecules can bind tightly to the active site of proteases and other hydrolases, thereby inhibiting their activity.

Derivatives of this compound could be synthesized to incorporate reporter groups, such as fluorescent tags or radioactive isotopes, to serve as probes for studying enzyme mechanisms. These probes could be used to label the active site of an enzyme, allowing for its identification and characterization. Furthermore, by systematically modifying the structure of the amino alcohol, researchers can probe the steric and electronic requirements of an enzyme's active site, providing valuable information for the design of more potent and selective inhibitors. While specific studies employing this compound as an enzymatic probe are not prominent, the broader class of amino alcohols is widely used for such purposes. scbt.com

Table 4: Potential Applications as Biochemical Probes

Enzyme ClassProbe Design PrincipleInformation Gained
ProteasesTransition-state analogueActive site mapping, inhibitor screening.
GlycosidasesMimic of the oxocarbenium-ion-like transition stateUnderstanding of catalytic mechanism.
KinasesATP-competitive inhibitor scaffoldIdentification of allosteric binding sites.
LipasesCovalent modification of active site serineActivity-based protein profiling.

Ligands for Non-Human Biological Systems

The utility of "this compound" as a versatile chemical building block extends into the exploration of ligands for non-human biological systems. This includes its potential application in the development of agents targeting parasites, insects, and fungi, which are of significant interest in veterinary medicine, agriculture, and environmental science. The structural features of this compound, namely the primary amine, the hydroxyl group, and the ethoxy moiety, provide multiple points for chemical modification, allowing for the synthesis of a diverse array of derivatives. These derivatives can be designed to interact with specific biological targets in non-human organisms.

While extensive research into the direct application of "this compound" in the generation of ligands for non-human biological systems is not widely documented in publicly available literature, the fundamental reactivity of its functional groups makes it a plausible scaffold for such purposes. The primary amine can be readily functionalized to introduce various substituents, thereby influencing the molecule's steric and electronic properties to achieve desired binding affinities for target proteins. Similarly, the hydroxyl group can be modified to alter solubility and pharmacokinetic properties.

The following table provides an overview of the key structural features of "this compound" that are relevant to its potential as a building block for ligands in non-human biological systems.

FeatureDescriptionPotential for Modification
Primary Amine (-NH2) A nucleophilic group that can participate in a wide range of chemical reactions.Can be acylated, alkylated, or used in the formation of Schiff bases and other nitrogen-containing heterocycles.
Hydroxyl Group (-OH) A versatile functional group that can act as a hydrogen bond donor and acceptor.Can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid.
Ethoxy Group (-OCH2CH3) A lipophilic moiety that can influence the molecule's solubility and ability to cross biological membranes.Generally stable, but its presence contributes to the overall physicochemical properties of the final ligand.
Propanol (B110389) Backbone A three-carbon chain that provides a flexible scaffold for the attachment of various pharmacophores.The stereochemistry of the backbone can be controlled to achieve specific spatial arrangements of the functional groups.

Further research is warranted to fully explore the potential of "this compound" as a precursor for the synthesis of novel ligands targeting non-human biological systems. The development of new and effective agents in areas such as veterinary medicine and crop protection remains a critical scientific endeavor.

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is progressively shifting from traditional batch processes to continuous flow manufacturing. This transition offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for seamless integration of reaction and purification steps. For the synthesis of 3-Amino-2-ethoxypropan-1-ol (B13297979) hydrochloride, the adoption of flow chemistry presents a significant opportunity to develop more efficient and scalable processes.

Continuous flow reactors can facilitate precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, the aminolysis of an epoxide precursor with an appropriate amine could be performed in a microreactor, minimizing reaction times and side product formation. google.com A multistage continuous synthesis approach could be designed, starting from readily available materials and proceeding through several reaction steps without the need for isolating intermediates. acs.org This methodology has been successfully applied to the preparation of other key amino alcohol intermediates, demonstrating a significant reduction in reaction time and the elimination of hazardous solvents. acs.org

Automated synthesis platforms, coupled with flow reactors, can further accelerate the exploration of reaction conditions and the optimization of synthetic routes. High-throughput screening of catalysts, solvents, and temperature profiles can be systematically performed to identify the most efficient pathways for the production of 3-Amino-2-ethoxypropan-1-ol hydrochloride. This integration of flow chemistry and automation not only promises to enhance the efficiency of its synthesis but also opens avenues for the rapid generation of a library of its derivatives for further investigation.

Biocatalytic Approaches for Enantiopure Synthesis

The chirality of this compound is a critical determinant of its biological activity and potential applications. As such, the development of stereoselective synthetic methods is of paramount importance. Biocatalysis, leveraging the inherent selectivity of enzymes, offers a powerful and green alternative to traditional chemical methods for producing enantiomerically pure compounds. mdpi.com

Several classes of enzymes have shown great promise in the synthesis of chiral amino alcohols. Amine dehydrogenases (AmDHs), for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high enantiomeric excess (ee). acs.orgfrontiersin.orgnih.gov Engineered AmDHs have demonstrated the ability to convert a broad range of substrates, suggesting their potential applicability to a precursor of 3-Amino-2-ethoxypropan-1-ol. frontiersin.orgnih.gov

Transaminases are another class of enzymes that can be employed in the synthesis of chiral amines and amino alcohols. nih.gov By coupling transketolase and transaminase-catalyzed reactions, it is possible to synthesize chiral amino-alcohols from simple, non-chiral starting materials in a continuous-flow microreactor system. nih.gov Furthermore, lipases have been utilized to catalyze the ring-opening of epoxides with amines in a continuous-flow system to produce β-amino alcohols under mild conditions. mdpi.com

Expansion into Novel Material Applications

The unique bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an attractive monomer for the synthesis of novel polymers with tailored properties. Amino alcohols are known to be valuable building blocks in the creation of functional materials, including poly(beta-amino alcohols) and amino-polyesters. google.comnih.gov

Poly(beta-amino alcohols) are a class of biodegradable and biocompatible polymers that have shown significant promise in biomedical applications, such as drug and gene delivery. google.com The incorporation of the ethoxy group from 3-Amino-2-ethoxypropan-1-ol into the polymer backbone could modulate the polymer's hydrophilicity and degradation kinetics, potentially leading to improved performance in these applications. Combinatorial synthesis approaches can be used to generate libraries of these polymers for high-throughput screening to identify materials with desired properties. google.com

Furthermore, tertiary amino-alcohols can act as initiators for the ring-opening polymerization of lactones to synthesize ionizable amino-polyesters. nih.gov These materials are being investigated for tissue-selective mRNA delivery. The specific structure of the amino alcohol initiator plays a crucial role in the organization of the resulting nanoparticles and their transfection efficiency. nih.gov By utilizing this compound as a building block, novel polymers with unique architectures and functionalities could be developed for a range of material science applications.

Theoretical Predictions Guiding Experimental Design

In modern chemical research, computational chemistry and theoretical modeling play an increasingly vital role in guiding and accelerating experimental work. For this compound, theoretical predictions can provide valuable insights into its synthesis, properties, and potential applications.

Quantum mechanical calculations can be employed to investigate the reaction mechanisms of different synthetic routes. For instance, the transition states and activation energies for both chemical and biocatalytic transformations can be modeled to predict the most favorable reaction conditions and to understand the origins of stereoselectivity. Computational studies have been used to understand the stability of intermediates in copper-catalyzed amino alcohol synthesis, providing a basis for optimizing reaction outcomes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-ethoxypropan-1-ol hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with precursors like substituted acetophenones or amino alcohols. Key steps include condensation (e.g., Schiff base formation), reduction (e.g., catalytic hydrogenation), and salt formation with HCl . Reaction conditions such as solvent choice (methanol/ethanol), temperature (controlled to 0–25°C), and catalyst selection (e.g., palladium on carbon) critically affect yield and purity. Gas chromatography (GC) and NMR are used to monitor intermediates and final product purity .

Q. What solubility properties make this compound suitable for biological assays?

  • Methodological Answer : The compound is highly soluble in polar solvents (water, methanol, ethanol) due to its hydrophilic amino and hydroxyl groups. Solubility increases at lower temperatures (~4°C), enabling its use in aqueous buffers for enzyme inhibition studies or protein binding assays. Pre-saturation experiments in target solvents are recommended to confirm solubility ranges .

Q. How is the chiral center in this compound analyzed to ensure enantiomeric purity?

  • Methodological Answer : Chiral HPLC or polarimetry is employed to determine enantiomeric excess (ee). Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) are prioritized. Retention times and optical rotation values are compared against racemic mixtures for validation .

Advanced Research Questions

Q. How do reaction conditions influence enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer : Temperature and solvent polarity significantly impact stereochemical outcomes. For example, low temperatures (−20°C) in aprotic solvents (THF) favor kinetic control, reducing racemization. Catalytic hydrogenation under H₂ pressure (50–100 psi) with chiral ligands (e.g., (R)-BINAP) enhances ee by >95%. Post-reaction quenching with HCl stabilizes the hydrochloride salt, minimizing degradation .

Q. What mechanisms explain the compound’s interaction with enzyme active sites, and how can binding affinity be quantified?

  • Methodological Answer : The amino group forms hydrogen bonds with catalytic residues (e.g., Asp/Glu in proteases), while the ethoxy group contributes to hydrophobic pocket interactions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd). Mutagenesis studies (e.g., alanine scanning) identify critical residues for binding .

Q. How can conflicting NMR and X-ray crystallography data on molecular conformation be resolved?

  • Methodological Answer : Discrepancies arise from solution-state vs. solid-state structures. Molecular dynamics (MD) simulations (e.g., AMBER force field) reconcile these by modeling solvent effects. Overlay analysis of NMR-derived NOE restraints and X-ray coordinates identifies dominant conformers in biological environments .

Q. What strategies mitigate instability during storage or experimental use?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under inert gas (argon) at −20°C in amber vials reduces degradation. Antioxidants (e.g., BHT) in stock solutions and lyophilization for long-term stability are recommended. Purity checks via LC-MS before critical experiments are essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.